Cas no 86259-87-2 (BnO-PEG4-OH)

BnO-PEG4-OH structure
BnO-PEG4-OH structure
Product Name:BnO-PEG4-OH
Número CAS:86259-87-2
MF:C15H24O5
Megavatios:284.348065376282
MDL:MFCD06797175
CID:60963
PubChem ID:11076957
Update Time:2025-06-09

BnO-PEG4-OH Propiedades químicas y físicas

Nombre e identificación

    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
    • Tetraethylene Glycol Monobenzyl Ether
    • 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
    • Benzyl-PEG4-alcohol
    • BnO-PEG4-OH
    • Bn-PEG4-OH
    • BIPG1186
    • Tetraethyleneglykolmonobenzyl ether
    • QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Tetraethylene glycol monobenzylether
    • STL556243
    • ZB0910
    • BBL102
    • 13-Phenyl-3,6,9,12-tetraoxatridecan-1-ol (ACI)
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (9CI)
    • Benzyl-PEG4-Hydroxy
    • SCHEMBL606659
    • AKOS015839480
    • BP-22232
    • DTXSID10454414
    • MFCD06797175
    • TetraethyleneGlycolMonobenzylEther
    • EN300-305336
    • CS-W020968
    • FS-6033
    • SY054175
    • Benzyl-PEG4-OH
    • C15H24O5
    • BBL102441
    • HY-W040228
    • T1997
    • DA-68069
    • s10771
    • 86259-87-2
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
    • MDL: MFCD06797175
    • Renchi: 1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
    • Clave inchi: QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Sonrisas: OCCOCCOCCOCCOCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 284.16200
  • Masa isotópica única: 284.16237386g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 13
  • Complejidad: 195
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 57.2

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.0930(lit.)
  • Punto de ebullición: 398.714℃/760mmHg
  • Punto de inflamación: 398.714 °C at 760 mmHg
  • índice de refracción: 1.4980 to 1.5020
  • PSA: 57.15000
  • Logp: 1.24530
  • Disolución: 未确定

BnO-PEG4-OH Datos Aduaneros

  • Código HS:2909499000
  • Datos Aduaneros:

    中国海关编码:

    2909499000

    概述:

    2909499000 其他醚醇及其卤化、磺化、硝化或亚硝化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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BnO-PEG4-OH Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C; 10 min, 0 °C; 10 min, 20 °C
1.2 20 °C; 20 h, 20 °C
1.3 Reagents: Water ;  0 °C
Referencia
Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media
Viart, H. M.-F.; et al, Chemical Communications (Cambridge, 2014, 50(58), 7800-7802

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Referencia
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
1.2 -
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Referencia
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Referencia
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Referencia
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Referencia
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid
2.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
2.2 -
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Referencia
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 -
Referencia
Simplified synthesis of oligoethylene glycols
Zada, Anat; et al, Journal of Surfactants and Detergents, 2001, 4(2), 163-166

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C; 0 °C → rt
1.2 24 h, 40 °C
1.3 Solvents: Water
Referencia
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Métodos de producción 12

Condiciones de reacción
Referencia
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Referencia
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Solvents: Water ;  rt
Referencia
The design and synthesis of highly branched and spherically symmetric fluorinated macrocyclic chelators
Jiang, Zhong-Xing; et al, Synthesis, 2008, (2), 215-220

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, reflux; cooled
1.3 Reagents: Methanol
Referencia
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; et al, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt → 67 °C
1.2 Solvents: Tetrahydrofuran ;  66 - 67 °C; 3 h, 66 - 67 °C; 67 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; et al, Angewandte Chemie, 2014, 53(25), 6411-6413

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, 100 °C; 100 °C → rt
1.3 Solvents: Methanol ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; et al, Langmuir, 2010, 26(15), 12496-12499

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Referencia
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Métodos de producción 20

Condiciones de reacción
Referencia
Azethoxyl nitroxide spin-labeled crown ethers and cryptands with the N-O• group positioned near the cavity
Keana, John F. W.; et al, Journal of Organic Chemistry, 1983, 48(16), 2647-54

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Métodos de producción 22

Condiciones de reacción
Referencia
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Métodos de producción 23

Condiciones de reacción
Referencia
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
1.2 Reagents: Water
1.3 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

Métodos de producción 25

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 0 °C; 0 °C → rt; 24 h, rt
3.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Referencia
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Métodos de producción 26

Condiciones de reacción
Referencia
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Sodium hydride
2.1 -
Referencia
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Ethanol, 2,2′-[oxybis(2,1-ethanediyloxy)]bis-, monosodium salt
2.1 -
Referencia
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

BnO-PEG4-OH Raw materials

BnO-PEG4-OH Preparation Products

BnO-PEG4-OH Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86259-87-2)BnO-PEG4-OH
Número de pedido:A863259
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:40
Precio ($):499.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86259-87-2)BnO-PEG4-OH
A863259
Pureza:99%
Cantidad:500g
Precio ($):499.0